![molecular formula C18H20Cl3N3O B595931 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride CAS No. 1216894-33-5](/img/structure/B595931.png)
4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride
Descripción general
Descripción
The compound “4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride” is a derivative of chloroquine, which is a medication primarily used to prevent and treat malaria . It’s also occasionally used for amebiasis that is occurring outside the intestines, rheumatoid arthritis, and lupus erythematosus .
Synthesis Analysis
The synthesis of such compounds involves complex organic chemistry procedures. For instance, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives derived from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone were synthesized and evaluated for in vitro antimalarial and anticancer activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. As an example, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives were synthesized from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has shown that certain chloroquinoline derivatives, such as 4-{[(1Z)-(2-chloroquinolin-3-yl)methylene]amino} phenol (CAP), exhibit significant corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds, including CAP, CMPA, and CNPA, demonstrate predominantly cathodic character in their inhibition mechanisms and adhere to the mild steel surface according to the Langmuir adsorption isotherm. The study indicates that such chloroquinoline derivatives could be beneficial in developing corrosion inhibitors for industrial applications (Prabhu et al., 2008).
Antimalarial Activity
Chloroquinoline structures have been extensively studied for their antimalarial properties. For example, di-Mannich base derivatives of 2-(7'-chloroquinolin-4'-ylamino)phenol have shown significant in vitro and in vivo antimalarial activity, comparable or superior to chloroquine against certain strains of Plasmodium falciparum. These findings suggest that chloroquinoline-based compounds, through structural modifications, could be potent antimalarial agents with the potential to overcome chloroquine resistance (Barlin et al., 1992).
Microwave-Accelerated Synthesis
Chloroquinoline derivatives have also been synthesized using microwave-accelerated methods, indicating a potential application in the efficient and rapid synthesis of such compounds. This method allows for regioselective aromatic nucleophilic substitution, demonstrating the versatile chemistry of chloroquinoline structures and their potential in various synthetic applications (Motiwala et al., 2007).
Cancer Chemotherapy
Chloroquinoline derivatives have also been explored for their anticancer properties. Novel diazenyl Schiff base derivatives of chloroquinoline have shown cytotoxic effects against human breast cancer cell lines, suggesting their potential as anticancer agents. The structural versatility of chloroquinoline compounds can be exploited to design effective anticancer drugs with specific targeting capabilities (Sarangi et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. As a derivative of chloroquine, it might have similar safety concerns. For instance, serious side effects of chloroquine include problems with vision, muscle damage, seizures, and low blood cell levels .
Propiedades
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYBRFGUODDEGH-ZWOCKVCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670074 | |
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride | |
CAS RN |
1216894-33-5 | |
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1216894-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



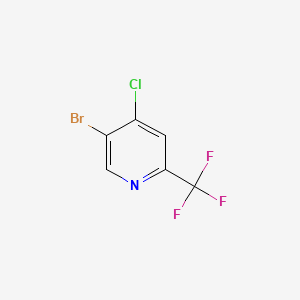
![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)
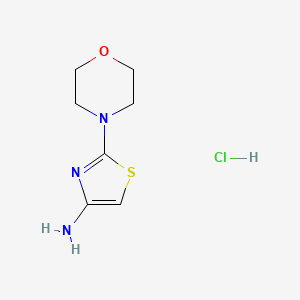
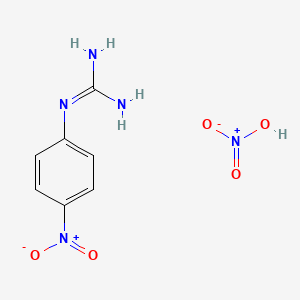
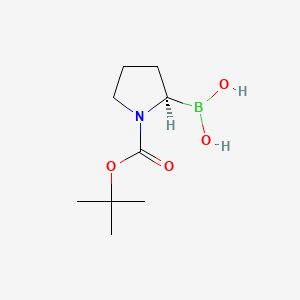
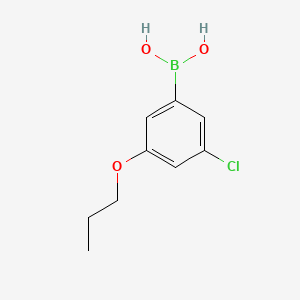
![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)
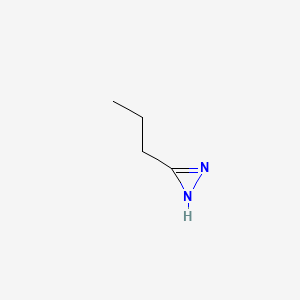
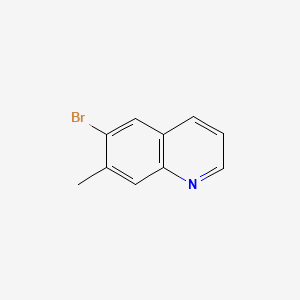
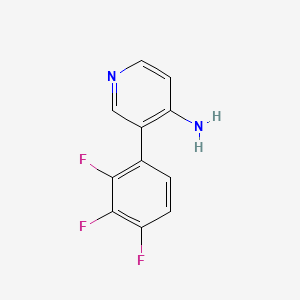
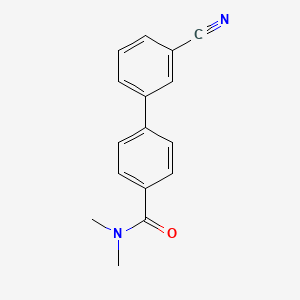
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)
![2-[(1,1-Dimethylethyl)imino]tetrahydro-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazine-4-one 1-oxide](/img/structure/B595865.png)
